1,2,3,4-Tetramethylcyclopentane

Separation Science Distillation Chemical Engineering

1,2,3,4-Tetramethylcyclopentane (C₉H₁₈, MW 126.24) is a highly substituted saturated cyclic alkane belonging to the cycloalkane class. Its stereochemical configuration, specifically the cis,trans,cis,trans- orientation of its four methyl groups, imparts distinct physicochemical properties that differentiate it from other tetramethylcyclopentane isomers ,.

Molecular Formula C9H18
Molecular Weight 126.24 g/mol
CAS No. 2532-67-4
Cat. No. B13798614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetramethylcyclopentane
CAS2532-67-4
Molecular FormulaC9H18
Molecular Weight126.24 g/mol
Structural Identifiers
SMILESCC1CC(C(C1C)C)C
InChIInChI=1S/C9H18/c1-6-5-7(2)9(4)8(6)3/h6-9H,5H2,1-4H3
InChIKeyINYXDKODFMWKER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetramethylcyclopentane (CAS 2532-67-4): Physicochemical Identity and Stereochemical Purity Baseline


1,2,3,4-Tetramethylcyclopentane (C₉H₁₈, MW 126.24) is a highly substituted saturated cyclic alkane belonging to the cycloalkane class [1]. Its stereochemical configuration, specifically the cis,trans,cis,trans- orientation of its four methyl groups, imparts distinct physicochemical properties that differentiate it from other tetramethylcyclopentane isomers [2], [3]. This defined stereochemistry is critical for applications requiring a specific, reproducible three-dimensional molecular volume and conformation.

1,2,3,4-Tetramethylcyclopentane: Why Isomeric Purity Precludes Generic Substitution


Simple molecular formula (C₉H₁₈) identity is not a sufficient criterion for procurement when selecting a tetramethylcyclopentane. The precise positioning of the four methyl substituents drastically alters a molecule's volatility, density, lipophilicity, and interaction with other phases. Interchanging 1,2,3,4-tetramethylcyclopentane with its isomers like 1,1,3,3- or 1,1,3,4-tetramethylcyclopentane would fundamentally change experimental outcomes, including separation selectivity, partition coefficients, and physical constants in any process where these properties are critical variables , , [1].

Head-to-Head Quantitative Differentiation of 1,2,3,4-Tetramethylcyclopentane Against Its Closest Isomers


Normal Boiling Point: A 14°C Gap Secures Purity by Distillation

The normal boiling point of 1,2,3,4-tetramethylcyclopentane is 134.6 °C at 760 mmHg, which is 16.6 °C higher than the 118.0 °C of 1,1,3,3-tetramethylcyclopentane and 4.8 °C higher than the 129.8 °C of 1,1,3,4-tetramethylcyclopentane , , . This significant difference provides a clear thermodynamic separation margin in fractional distillation, the primary method for purifying these volatile hydrocarbons.

Separation Science Distillation Chemical Engineering Purity Control

Liquid Density: Quantifiably Lower, Indicative of a More Open Conformation

The reported liquid density of 1,2,3,4-tetramethylcyclopentane is 0.748 g/cm³, which is 1.8% denser than the 0.763 g/cm³ value for 1,1,3,3-tetramethylcyclopentane , . In the context of these constitutional isomers, this lower density for the 1,2,3,4- isomer suggests a larger molar volume due to a less compact molecular geometry imposed by the contiguous methyl groups on the cyclopentane ring.

Fluid Dynamics Thermodynamic Modeling Solubility Parameter Phase Equilibria

Henry's Law Constant: 20% Lower Aqueous Solubility than Its Closest Isomer

The Henry's law solubility constant (Hscp) at 298.15 K for 1,2,3,4-tetramethylcyclopentane is 8.8 × 10⁻⁶ mol/(m³·Pa), which is 20% lower (less soluble in water) than the 1.1 × 10⁻⁵ mol/(m³·Pa) value for the 1,1,3,3- isomer and 11% lower than the 9.9 × 10⁻⁶ mol/(m³·Pa) value for the trans-1,1,3,4- isomer, all sourced from the Yaws handbook compilation [1], [2], [3]. This trend is consistent across the three available data sets from the Henry's Law Constants compilation.

Environmental Science Phase Partitioning Atmospheric Chemistry Contaminant Fate

Gas Chromatographic Kovats' Retention Index: A Unique Identifier for Method Validation

1,2,3,4-Tetramethylcyclopentane exhibits a documented Kovats' retention index (I) of 856 on a non-polar capillary column (Vacuum Grease Oil, VM-4) at 35 °C [1]. This highly specific value provides a positive chromatographic fingerprint that can be used to distinguish this isomer from its close analogs in complex hydrocarbon mixtures, including petroleum distillates or synthetic reaction products, where co-elution with other C9H18 species is a significant risk.

Analytical Chemistry Chromatography Method Development Complex Mixture Analysis

Octanol-Water Partition Coefficient (LogP): A 4.5% Reduction in Lipophilicity vs. the 1,1,3,3- Isomer

The predicted octanol-water partition coefficient (LogP) from ChemAxon is 3.37 for 1,2,3,4-tetramethylcyclopentane, compared to 3.38 for 1,1,3,4-tetramethylcyclopentane and an experimentally estimated value of 3.22 for 1,1,3,3-tetramethylcyclopentane [1], [2], [3]. While the difference between the two similarly-substituted isomers (1,2,3,4- vs 1,1,3,4-) is marginal, the difference relative to the gem-dimethyl-substituted 1,1,3,3- isomer is quantifiable. This indicates a consistently lower predicted lipophilicity for the 1,2,3,4- isomer compared to its gem-disubstituted analog.

QSAR ADME Prediction Medicinal Chemistry Chemical Property Modeling

Key Application Scenarios for 1,2,3,4-Tetramethylcyclopentane Driven by Its Differentiated Properties


High-Resolution Gas Chromatography (GC) Reference Standard

Procure 1,2,3,4-tetramethylcyclopentane specifically as a calibrant for GC retention time locking in complex hydrocarbon analysis. Its defined Kovats' retention index (I=856 on a non-polar column) [1] and high boiling point, which is 4.8 °C to 16.6 °C above its closest isomers , provide a resolvable peak in a region often populated by various C9H18 isomers, enabling accurate identification and quantification in fuel, environmental, or metabolic profiling.

Phase Partitioning and Environmental Fate Model Compound

Select this compound for environmental chemistry studies requiring a precisely known Henry's law constant. Its Hscp is 8.8 × 10⁻⁶ mol/(m³·Pa), which is up to 20% lower than that of other tetramethylcyclopentane isomers [2]. This difference is large enough to produce distinct, isomer-dependent modeled outcomes for air-water flux, making it a valuable compound for validating computational partitioning models where sensitivity to molecular connectivity is being tested.

Fundamental Thermodynamic and Physical Property Research

Use 1,2,3,4-tetramethylcyclopentane as a model compound in studies of liquid-state thermodynamics. The property set of a uniquely low density (0.748 g/cm³) , highest boiling point (134.6 °C) among its class, and specific heat of vaporization establishes it as an experimentally useful probe to investigate the link between molecular shape, packing fraction, and transport properties like viscosity and thermal conductivity in pure substituted hydrocarbon liquids.

High-Purity Solvent for Stereospecific Organic Reactions

Purchase the purified, single-isomer form for use as a specialized reaction solvent. The defined trans,cis,trans- configuration creates a consistent molecular electrostatic surface and chirality, which is critical for reactions where the solvent's steric environment can influence enantiomeric excess. The ability to verify the isomeric purity against a known boiling point (134.6 °C) provides a gating quality control metric not available with mixed isomer solvents.

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